molecular formula C20H25N10O12P B12063115 Guanylyl-(3'->5')-guanosine

Guanylyl-(3'->5')-guanosine

Cat. No.: B12063115
M. Wt: 628.4 g/mol
InChI Key: MNXLMHSUERRXOE-UHFFFAOYSA-N
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Description

Guanylyl-(3’->5’)-guanosine is a dinucleotide composed of two guanosine molecules linked by a phosphodiester bond between the 3’ carbon of one guanosine and the 5’ carbon of the other. This compound is significant in various biological processes, particularly in the synthesis and regulation of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger in cellular signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanylyl-(3’->5’)-guanosine typically involves the use of phosphoramidite chemistry, which is a common method for synthesizing oligonucleotides. The process includes the following steps:

    Activation of Guanosine: The 5’-hydroxyl group of guanosine is protected using a dimethoxytrityl (DMT) group.

    Phosphitylation: The 3’-hydroxyl group is then reacted with a phosphoramidite reagent to form a phosphite triester.

    Coupling: The activated guanosine is coupled with another guanosine molecule.

    Oxidation: The phosphite triester is oxidized to form a stable phosphate triester.

    Deprotection: The DMT group is removed to yield the final product.

Industrial Production Methods

Industrial production of Guanylyl-(3’->5’)-guanosine follows similar synthetic routes but on a larger scale. Automated synthesizers are often used to increase efficiency and yield. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Guanylyl-(3’->5’)-guanosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Guanylyl-(3’->5’)-guanosine has a wide range of applications in scientific research:

Mechanism of Action

Guanylyl-(3’->5’)-guanosine exerts its effects primarily through the regulation of cGMP levels. The compound is involved in the activation of guanylyl cyclase, which catalyzes the conversion of GTP to cGMP. cGMP acts as a secondary messenger, activating protein kinases, phosphodiesterases, and ion channels, thereby influencing various physiological processes such as vasodilation, platelet aggregation, and phototransduction .

Comparison with Similar Compounds

Similar Compounds

    Adenylyl-(3’->5’)-adenosine: Similar structure but involves adenosine instead of guanosine.

    Cytidylyl-(3’->5’)-cytidine: Another dinucleotide with cytidine molecules.

    Uridylyl-(3’->5’)-uridine: Composed of uridine molecules

Uniqueness

Guanylyl-(3’->5’)-guanosine is unique due to its specific role in cGMP synthesis and regulation. Unlike other dinucleotides, it directly influences the cGMP signaling pathway, making it crucial for processes such as smooth muscle relaxation and phototransduction .

Properties

Molecular Formula

C20H25N10O12P

Molecular Weight

628.4 g/mol

IUPAC Name

[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C20H25N10O12P/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-10(33)9(32)6(41-17)2-39-43(37,38)42-12-5(1-31)40-18(11(12)34)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H3,21,25,27,35)(H3,22,26,28,36)

InChI Key

MNXLMHSUERRXOE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)CO)O)O)N=C(NC2=O)N

Origin of Product

United States

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